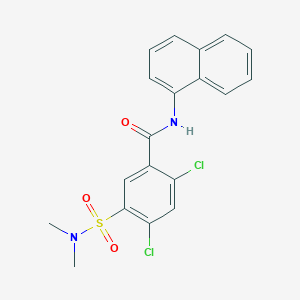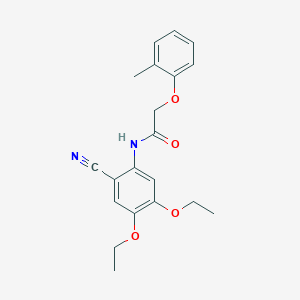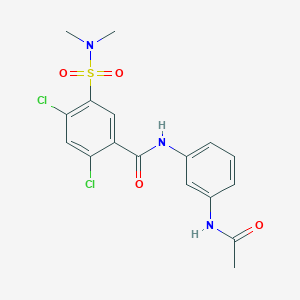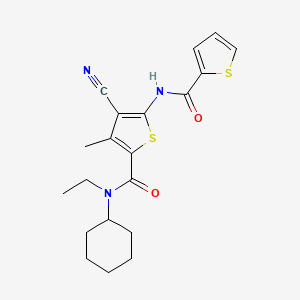
2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(1-NAPHTHYL)BENZAMIDE
概要
説明
2,4-Dichloro-5-(dimethylsulfamoyl)-N-(1-naphthyl)benzamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of two chlorine atoms, a dimethylsulfamoyl group, and a naphthyl group attached to a benzamide core. It is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(dimethylsulfamoyl)-N-(1-naphthyl)benzamide typically involves the following steps:
Nitration: The starting material, 2,4-dichlorobenzene, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid.
Sulfonation: The amine group is sulfonated with dimethylsulfamoyl chloride in the presence of a base like pyridine to form the dimethylsulfamoyl derivative.
Amidation: Finally, the sulfonated compound is reacted with 1-naphthylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
2,4-Dichloro-5-(dimethylsulfamoyl)-N-(1-naphthyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or the naphthyl ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a sulfone or sulfoxide.
科学的研究の応用
2,4-Dichloro-5-(dimethylsulfamoyl)-N-(1-naphthyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-dichloro-5-(dimethylsulfamoyl)-N-(1-naphthyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2,4-Dichloro-5-(methylsulfamoyl)-N-(1-naphthyl)benzamide: Similar structure but with a methylsulfamoyl group instead of a dimethylsulfamoyl group.
2,4-Dichloro-5-(dimethylsulfamoyl)-N-(2-naphthyl)benzamide: Similar structure but with the naphthyl group attached at a different position.
2,4-Dichloro-5-(dimethylsulfamoyl)-N-(phenyl)benzamide: Similar structure but with a phenyl group instead of a naphthyl group.
Uniqueness
2,4-Dichloro-5-(dimethylsulfamoyl)-N-(1-naphthyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthyl group enhances its ability to interact with aromatic systems, while the dimethylsulfamoyl group provides stability and reactivity.
特性
IUPAC Name |
2,4-dichloro-5-(dimethylsulfamoyl)-N-naphthalen-1-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-23(2)27(25,26)18-10-14(15(20)11-16(18)21)19(24)22-17-9-5-7-12-6-3-4-8-13(12)17/h3-11H,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCWUURVMKYSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=CC=CC3=CC=CC=C32)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE](/img/structure/B3509161.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3509169.png)
![N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B3509174.png)
![N-BENZYL-2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)-N-ETHYLACETAMIDE](/img/structure/B3509181.png)
![2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)-N,N-DIPHENYLACETAMIDE](/img/structure/B3509183.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B3509189.png)

![5-BROMO-3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B3509194.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B3509205.png)
![2-(13-BENZOXAZOL-2-YLSULFANYL)-N-{2-PHENYLIMIDAZO[12-A]PYRIDIN-8-YL}ACETAMIDE](/img/structure/B3509212.png)
![(5Z)-3-(4-FLUOROPHENYL)-2-IMINO-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3509220.png)


